Galanthamine beta-D-Glucuronide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

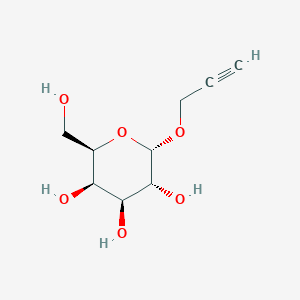

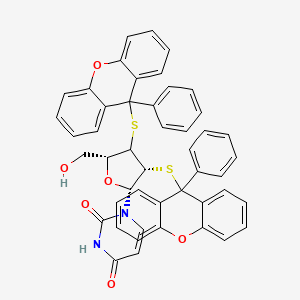

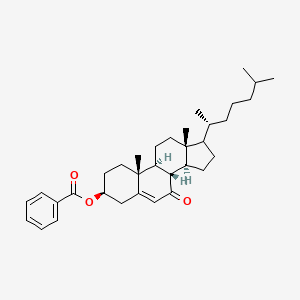

Galanthamine beta-D-Glucuronide is a major metabolite of galanthamine . It is an organic compound with the molecular formula C23H29NO9 . It may have applications in biochemical and pharmaceutical research .

Synthesis Analysis

The synthesis of Galanthamine beta-D-Glucuronide involves enzymatic hydrolysis of glucuronides from urine, plasma, and other biological fluids . The exact process and conditions for the synthesis may vary and are often proprietary to the manufacturing entity.科学研究应用

Biotechnological Interventions and Production

Scientific Field

Biotechnology and Applied Microbiology

Summary of the Application

Galanthamine is produced in Crinum spp., a member of the Amaryllidaceae family. These plants have been used as traditional medicine for thousands of years and are known for their analgesic, anticholinergic, antitumor, and antiviral properties .

Methods of Application or Experimental Procedures

Researchers are investigating micropropagation techniques to optimize phytochemicals in vitro. This involves the distribution, phytochemistry, micropropagation, in vitro galanthamine synthesis, and pharmacology .

Results or Outcomes

The objective of this research is to design biotechnological techniques for the preservation, widespread multiplication, and required secondary metabolite production from Crinum spp .

Alzheimer’s Disease Treatment

Scientific Field

Pharmacology and Neurology

Summary of the Application

Galanthamine is a reversible acetylcholinesterase (AChE) inhibitor, which is highly selective and competitive. It blocks the degradation of acetylcholine (Ach) by AChE and thus achieves efficacy .

Methods of Application or Experimental Procedures

Galanthamine hydrobromide was launched into the market in 1995 and has been marketed in more than 20 countries for the indication of mild to moderate Alzheimer’s disease (AD) .

Results or Outcomes

Although galanthamine hydrobromide has good tolerance and safety, it only temporarily alleviates the symptoms of AD patients .

Analgesic and Antitumor Effects

Scientific Field

Pharmacology and Oncology

Summary of the Application

Crinum species, which produce Galanthamine, have been used for their analgesic and antitumor effects .

Methods of Application or Experimental Procedures

The Crinum species underwent a thorough phytochemical examination, which identified nine different types of basic alkaloid groups .

Results or Outcomes

The Crinum species are used to cure a variety of ailments in Indian medicinal systems, including earaches and tumors .

Treatment of Memory Impairments

Scientific Field

Neurology and Psychiatry

Summary of the Application

Galanthamine is used clinically for treating memory impairments .

Methods of Application or Experimental Procedures

Galanthamine is prescribed for people who have dementia which is associated with Alzheimer’s disease .

Results or Outcomes

Galanthamine is not a cure, but it can slow down the progression of the symptoms in some people .

未来方向

The future directions for research on Galanthamine beta-D-Glucuronide could involve scaling up the biotechnological production of this valuable medicinal alkaloid . Additionally, the development of new sensing strategies for the detection of β-glucuronidase activity could also be a promising research direction .

属性

IUPAC Name |

(3R,4R,5R,6S)-3,4,5-trihydroxy-6-[[(1S,12S,14R)-9-methoxy-4-methyl-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraen-14-yl]oxy]oxane-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29NO9/c1-24-8-7-23-6-5-12(31-22-18(27)16(25)17(26)20(33-22)21(28)29)9-14(23)32-19-13(30-2)4-3-11(10-24)15(19)23/h3-6,12,14,16-18,20,22,25-27H,7-10H2,1-2H3,(H,28,29)/t12-,14-,16+,17+,18+,20?,22-,23-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWSWSACTOVQVLT-FQYLMKIHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC23C=CC(CC2OC4=C(C=CC(=C34)C1)OC)OC5C(C(C(C(O5)C(=O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CC[C@@]23C=C[C@@H](C[C@@H]2OC4=C(C=CC(=C34)C1)OC)O[C@@H]5[C@@H]([C@@H]([C@H](C(O5)C(=O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29NO9 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

463.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Galanthamine beta-D-Glucuronide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

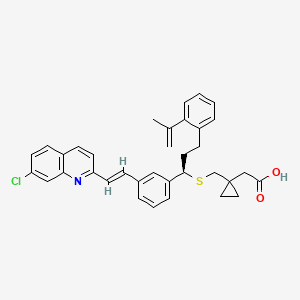

![4-[(1R)-1-[3-[2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl]sulfanyl-3,3-dimethylbutanoic acid](/img/structure/B1140989.png)

![Sodium;[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] phosphate](/img/structure/B1140996.png)